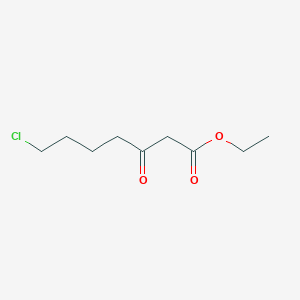

Ethyl 7-chloro-3-oxoheptanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 7-chloro-3-oxoheptanoate is an organochlorine compound . It is a product of the Grignard reaction and can be used to synthesize organic compounds .

Synthesis Analysis

The synthesis of Ethyl 7-chloro-3-oxoheptanoate involves reacting ethyl chloride with magnesium in the presence of benzene and cilastatin as a catalyst .Molecular Structure Analysis

The molecular formula of Ethyl 7-chloro-3-oxoheptanoate is C9H15ClO3 . The average mass is 206.67 Da and the monoisotopic mass is 206.070969 Da .Physical And Chemical Properties Analysis

Ethyl 7-chloro-3-oxoheptanoate has a density of 1.1±0.1 g/cm^3 . The boiling point is 281.2±23.0 °C at 760 mmHg . The flash point is 111.3±21.6 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 8 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Organic Compounds

Ethyl 7-chloro-3-oxoheptanoate plays a crucial role as an intermediate in the synthesis of various complex organic compounds. It has been used in the preparation of 4-Methoxy-6-valeryl-5,6-dihydro-2-pyrone, a key intermediate leading to pestalotin, a compound of interest in the field of organic chemistry and potential pharmaceutical applications (Takeda, Amano, & Tsuboi, 1977).

Intermediate in Cilastatin Synthesis

Ethyl 7-chloro-2-oxoheptylate, closely related to Ethyl 7-chloro-3-oxoheptanoate, has been identified as an intermediate in the synthesis of cilastatin, a renal dehydropeptidase inhibitor. This synthesis involves multiple steps, including esterification, cyclization, and alkylation, demonstrating the compound's importance in the synthesis of medically significant substances (Chen Xin-zhi, 2006).

Photophysicochemical Studies

In photophysicochemical research, ethyl 7-hydroxy-6-chloro-4-methylcoumarin-3-propanoate derivatives have been synthesized for studying their properties. These studies are significant in understanding the photophysical and photochemical behaviors of complex organic compounds (Kuruca et al., 2018).

Gas Chromatography and Mass Spectrometry

Ethyl 7-chloro-2-oxohepanoate has been analyzed using gas chromatography, and its impurities identified via gas chromatography-mass spectrometry. This research is pivotal in ensuring the purity and quality of chemical compounds used in various scientific applications (Ding Li, 2007).

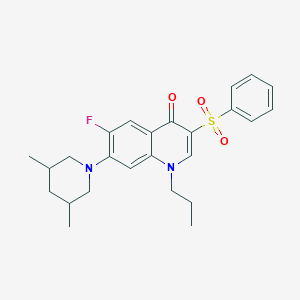

Role in Synthesizing Naphthyridone Derivatives

Ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, synthesized through a microwave-assisted method, is an important intermediate for the preparation of naphthyridone derivatives. These compounds have gained attention due to their broad spectrum of biological activity, showcasing the significance of Ethyl 7-chloro-3-oxoheptanoate in medicinal chemistry (Leyva-Ramos, Leyva, Cardoso-Ortiz, & Hernández-López, 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 7-chloro-3-oxoheptanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO3/c1-2-13-9(12)7-8(11)5-3-4-6-10/h2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPOIABOXLXYKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CCCCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-chloro-3-oxoheptanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[8-(furan-2-ylmethylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2611490.png)

![5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2611502.png)

![N~1~,N~2~-bis[(3-chlorophenyl)methylene]-1,2-ethanediamine](/img/structure/B2611507.png)